6-Chlorobenzofuran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobenzofuran-3-yl acetate is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzofuran ring with a chlorine atom at the 6th position and an acetate group at the 3rd position.
Vorbereitungsmethoden
The synthesis of 6-Chlorobenzofuran-3-yl acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Additionally, proton quantum tunneling has been utilized to achieve high yields with fewer side reactions . Industrial production methods may involve catalytic strategies to optimize the synthesis process and ensure scalability .
Analyse Chemischer Reaktionen
6-Chlorobenzofuran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols . Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the benzofuran ring . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Chlorobenzofuran-3-yl acetate has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown promising biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents for various diseases, including cancer and viral infections . In the industry, benzofuran derivatives are used in the production of polymers, dyes, and other materials .
Wirkmechanismus
The mechanism of action of 6-Chlorobenzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . For example, some benzofuran derivatives have been found to inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chlorobenzofuran-3-yl acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other benzofuran derivatives such as 6-Chlorobenzofuran-3-yl acetic acid and 6-Chlorobenzofuran-3-yl methanol . While these compounds share the benzofuran core structure, they differ in the functional groups attached to the ring. The presence of the acetate group in this compound may confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C10H7ClO3 |
---|---|
Molekulargewicht |
210.61 g/mol |
IUPAC-Name |
(6-chloro-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C10H7ClO3/c1-6(12)14-10-5-13-9-4-7(11)2-3-8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
ZXHZZTIMZRGAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=COC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.